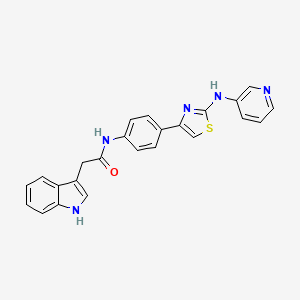
2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H19N5OS and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide represents a novel class of bioactive molecules that integrate indole, pyridine, and thiazole moieties. These structural features are known to impart significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical formula for the compound is C19H18N4O with a molecular weight of approximately 318.37 g/mol. The compound features:
- An indole ring, which is often associated with diverse biological activities.
- A pyridine ring that enhances solubility and bioavailability.
- A thiazole moiety known for its role in various pharmacological effects.
Research indicates that this compound exhibits its biological effects through multiple mechanisms:
- Inhibition of Protein Kinases : The thiazole component is crucial for inhibiting specific kinases involved in cell signaling pathways related to cancer progression. For instance, studies have shown that thiazole derivatives can inhibit the activity of p38 MAPK, a kinase implicated in inflammatory responses and cancer cell proliferation .
- Antitumor Activity : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines. The IC50 values reported for different cell lines range from 1.61 µg/mL to 1.98 µg/mL, indicating potent cytotoxicity . The presence of electron-donating groups on the phenyl ring significantly enhances this activity.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values around 31.25 µg/mL . This suggests potential application in treating bacterial infections.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the indole and thiazole moieties can significantly impact biological activity:
| Compound Modification | Observed Effect |
|---|---|
| Electron-donating groups on phenyl ring | Increased cytotoxicity against cancer cells |
| Substituents on thiazole ring | Enhanced kinase inhibition |
| Variations in alkyl chain length | Altered potency in HSET inhibition |
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of this compound against human colon cancer cell lines (DLD1). The results indicated significant inhibition of cell proliferation at concentrations as low as 15 μM, with observed multipolar spindle formation indicating a disruption in mitotic processes .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound demonstrated superior antibacterial activity compared to ampicillin and streptomycin, suggesting its potential as a lead compound for developing new antimicrobial agents .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c30-23(12-17-13-26-21-6-2-1-5-20(17)21)27-18-9-7-16(8-10-18)22-15-31-24(29-22)28-19-4-3-11-25-14-19/h1-11,13-15,26H,12H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCCGOCMWODYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













